molecular formula C16H20N4O3 B3886574 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B3886574
M. Wt: 316.35 g/mol
InChI Key: YIPQMNDMZGOTMU-RQZCQDPDSA-N
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Description

This compound belongs to the hydrazide class, characterized by a propanehydrazide backbone functionalized with a 3,5-dimethylpyrazole moiety and an (E)-configured 3-hydroxy-4-methoxybenzylidene group. The structure combines electron-donating (methoxy, hydroxy) and aromatic groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-10-13(11(2)19-18-10)5-7-16(22)20-17-9-12-4-6-15(23-3)14(21)8-12/h4,6,8-9,21H,5,7H2,1-3H3,(H,18,19)(H,20,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPQMNDMZGOTMU-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide typically involves the condensation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide with 3-hydroxy-4-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s closest analog is 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]propanehydrazide (), differing only in substituent positions on the aromatic ring (3-hydroxy-4-methoxy vs. 3-ethoxy-2-hydroxy). Key comparisons include:

Property Target Compound Analog ()
Molecular Formula C₁₇H₂₂N₄O₃ (inferred) C₁₇H₂₂N₄O₃
Substituents 3-hydroxy-4-methoxyphenyl 3-ethoxy-2-hydroxyphenyl
Electronic Effects Mixed (electron-donating: -OH, -OMe) Stronger electron-donating (-OEt)
Polarity Higher (due to -OH and -OMe) Moderate (ethoxy reduces polarity)

The 3-hydroxy-4-methoxy substitution likely enhances hydrogen-bonding capacity and solubility compared to the ethoxy analog, which may improve bioavailability .

Comparison with Pyrazol-3-one Derivatives ()

The (4E)-2-acetyl-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives () share a hydrazone backbone but feature a pyrazol-3-one ring instead of pyrazole. Key differences:

Property Target Compound Pyrazol-3-one Derivative ()
Core Structure Pyrazole ring Pyrazol-3-one ring
Functional Groups Hydrazide, hydroxy, methoxy Acetyl, nitro, benzylidene
Bioactivity Antimicrobial (inferred) Moderate antibacterial activity
Lipinski Compliance Likely compliant (MW ~330) Compliant (MW 273.24)

The pyrazol-3-one derivatives exhibit antibacterial activity linked to nitro (-NO₂) groups, whereas the target compound’s hydroxy and methoxy groups may favor antifungal or anti-inflammatory effects .

Comparison with Triazine-Based Hydrazides ()

3-(3,5-Dioxo-1,2,4-triazin-6-yl)-N′-[(E)-(4-trifluoromethylphenyl)methylidene]propanehydrazide () replaces the pyrazole with a triazine ring and introduces a trifluoromethyl (-CF₃) group. Contrasts include:

Property Target Compound Triazine Analog ()
Aromatic Ring Pyrazole Triazinone
Substituent -OMe, -OH -CF₃ (electron-withdrawing)
Potential Applications Antimicrobial, antioxidant Likely enzyme inhibition (e.g., kinases)

The -CF₃ group in the triazine analog enhances metabolic stability but reduces solubility, whereas the target compound’s polar groups may improve pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide
Reactant of Route 2
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]propanehydrazide

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